(4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid
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Overview
Description
(4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid is a complex organic compound with the molecular formula C17H14Cl2N2O5 and a molecular weight of 397.218 g/mol . This compound is known for its unique structure, which includes dichlorophenoxy and carbohydrazonoyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2,3-dichlorophenoxyacetic acid. This intermediate is then reacted with hydrazine to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with 4-hydroxyphenoxyacetic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, possibly using advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
(4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The carbohydrazonoyl moiety may also play a role in binding to proteins or nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-(2-(2-(2,4-Dichlorophenoxy)propanoic acid)carbohydrazonoyl)phenoxy)acetic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2,4-Dichlorophenoxyacetic acid: A simpler compound with similar herbicidal properties.
Uniqueness
(4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid is unique due to its combination of dichlorophenoxy and carbohydrazonoyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research .
Properties
CAS No. |
477731-11-6 |
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Molecular Formula |
C17H14Cl2N2O5 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H14Cl2N2O5/c18-13-2-1-3-14(17(13)19)26-9-15(22)21-20-8-11-4-6-12(7-5-11)25-10-16(23)24/h1-8H,9-10H2,(H,21,22)(H,23,24)/b20-8+ |
InChI Key |
CTONOBKIYBKMKC-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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